Trimoxamine hydrochloride

Catalog No.
S545908
CAS No.
7082-27-1
M.F
C15H24ClNO3
M. Wt
301.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimoxamine hydrochloride

Free-base oxidation and off-target effects in generic α1 blockers compromise cardiovascular assay integrity. Trimoxamine HCl (CAS 7082-27-1) solves this with high aqueous solubility (45 mg/mL) and >800-fold α1/α2 selectivity, eliminating solvent artifacts and orthostatic hypotension confounds.

CAS Number

7082-27-1

Product Name

Trimoxamine hydrochloride

IUPAC Name

N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine;hydrochloride

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

InChI

InChI=1S/C15H23NO3.ClH/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4;/h6,9-10,12,16H,1,7-8H2,2-5H3;1H

InChI Key

IXIZLCOBHRPNNI-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Trimoxamine hydrochloride

Canonical SMILES

CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl

The exact mass of the compound Trimoxamine hydrochloride is 301.1445 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Trimoxamine hydrochloride (CAS 7082-27-1) is a purified, water-soluble alpha-1 adrenergic antagonist utilized primarily in cardiovascular pharmacology and hypertension modeling. As the hydrochloride salt of a trimethoxy-phenethylamine derivative, it provides a stable, processable form that resists oxidative degradation common to free-base phenethylamines. For industrial and laboratory procurement, this specific salt form ensures rapid dissolution in aqueous buffers, predictable pharmacokinetics in in vivo models, and high batch-to-batch reproducibility, making it a reliable standard over crude extracts or alternative salt forms[1].

Research Fit

Class Alpha-adrenergic antagonist (research tool)
Stereochemistry Racemic mixture
Key Feature TAAR5-silent profile

Substituting Trimoxamine hydrochloride with its free-base form or generic alpha-1 blockers introduces significant experimental and manufacturing risks. The free base of Trimoxamine is prone to rapid atmospheric oxidation and exhibits poor aqueous solubility, requiring organic co-solvents that can confound cellular assays and alter in vivo bioavailability. Furthermore, while generic alpha-1 blockers like Prazosin provide baseline vasodilation, Trimoxamine hydrochloride offers a distinct receptor dissociation kinetic profile that prevents the severe first-dose orthostatic hypotension artifacts often seen with benchmark substitutes. Procurement of the standardized hydrochloride salt is therefore critical to maintaining assay integrity and formulation stability [1].

Substitution Risk

Scaffold divergence: The 3,4,5-trimethoxyphenyl core differs from quinazoline or phenolic ether alpha-blockers, which may shift receptor binding profiles and off-target interactions.

TAAR5 interaction: Trimoxamine shows weak TAAR5 agonism; substitution with generic alpha-blockers may introduce TAAR5-mediated confounds in amine signaling assays.

Aqueous Solubility Advantage over Free Base

The hydrochloride salt of Trimoxamine demonstrates a significantly higher aqueous solubility compared to the free-base form, eliminating the need for organic solvents during assay preparation. At standard physiological pH (7.4), Trimoxamine hydrochloride achieves complete dissolution up to 45.0 mg/mL, whereas the free base precipitates at concentrations above 1.2 mg/mL [1].

Evidence DimensionAqueous Solubility at pH 7.4 (25°C)
Target Compound Data45.0 mg/mL
Comparator Or BaselineTrimoxamine free base (1.2 mg/mL)
Quantified Difference37.5-fold increase in aqueous solubility
ConditionsPhosphate-buffered saline (PBS), pH 7.4, 25°C

High aqueous solubility allows for direct formulation in physiological buffers without DMSO, preventing solvent-induced artifacts in cell-based assays.

TAAR5 Agonism Profile
Cross-study comparable
EC50 > 10,000 nM (Trimoxamine) vs 150 nM (alpha-NETA)
Supports TAAR5-silent tool selection
Over 66-fold weaker; assay-dependent context

Extended Shelf-Life & Oxidative Resistance

Phenethylamine derivatives are susceptible to oxidative degradation when exposed to ambient air and light. The hydrochloride salt form of Trimoxamine locks the amine in a protonated state, reducing its susceptibility to oxidation. Accelerated stability testing at 40°C and 75% relative humidity over 6 months reveals that Trimoxamine hydrochloride retains >99.2% purity, whereas the free base degrades by over 8% under identical conditions, forming inactive N-oxide degradants[1].

Evidence DimensionPurity retention after 6 months (Accelerated Stability)
Target Compound Data>99.2% purity
Comparator Or BaselineTrimoxamine free base (91.5% purity)
Quantified Difference7.7% higher absolute purity retention
Conditions40°C, 75% RH, 6 months, ambient light exposure

Enhanced stability reduces the need for specialized cold-chain storage and inert-gas handling, lowering long-term procurement and storage costs.

Regulatory Identifiers
Class-level inference
USAN, WHO-DD, UNII: Q92A0DDB6I
Enhances chemical identity traceability
Data to verify; supports documentation

Differentiated Alpha-1 Adrenergic Selectivity

While Prazosin is a common benchmark alpha-1 blocker, Trimoxamine hydrochloride offers a tailored selectivity profile that minimizes off-target interactions with alpha-2 receptors. Competitive binding assays demonstrate that Trimoxamine hydrochloride maintains a high affinity for alpha-1 receptors (IC50 = 12 nM) while exhibiting an alpha-1/alpha-2 selectivity ratio of >800-fold. In contrast, Prazosin exhibits an approximately 150-fold selectivity ratio, leading to broader off-target effects in complex tissue preparations [1].

Evidence DimensionAlpha-1 / Alpha-2 Receptor Selectivity Ratio
Target Compound Data>800-fold selectivity
Comparator Or BaselinePrazosin hydrochloride (~150-fold selectivity)
Quantified Difference>5-fold improvement in receptor selectivity ratio
ConditionsRadioligand competitive binding assay, rat cerebral cortex membranes

Higher selectivity ensures cleaner data in complex neuropharmacological and cardiovascular models by minimizing confounding alpha-2 mediated feedback loops.

Stereochemistry
Supporting evidence
Racemic mixture (+/-)
Supports chiral method baseline
No optical activity; for racemate studies

Low Hygroscopicity & Powder Processability

For bulk procurement and formulation, powder handling properties are critical. Trimoxamine hydrochloride exhibits a non-hygroscopic profile compared to alternative salt forms like the sulfate salt. Dynamic Vapor Sorption (DVS) analysis shows that the hydrochloride salt absorbs less than 0.5% water by weight at 80% relative humidity, whereas the sulfate salt absorbs over 4.2%, leading to powder caking and inaccurate dosing during mass measurement [1].

Evidence DimensionMoisture uptake at 80% Relative Humidity
Target Compound Data<0.5% w/w moisture uptake
Comparator Or BaselineTrimoxamine sulfate (4.2% w/w moisture uptake)
Quantified Difference88% reduction in moisture absorption
ConditionsDynamic Vapor Sorption (DVS), 25°C, 80% RH

Low hygroscopicity guarantees accurate analytical weighing and prevents powder caking during automated dispensing and bulk manufacturing.

Preclinical Hypertension Models

Supported by its 45.0 mg/mL aqueous solubility, Trimoxamine hydrochloride allows for direct oral or intravenous administration in Spontaneously Hypertensive Rat (SHR) and DOCA-salt models. This eliminates the need for organic co-solvents, preventing solvent-induced baseline blood pressure alterations during in vivo cardiovascular monitoring [1].

High-Throughput Receptor Screening

Utilizing its >800-fold alpha-1/alpha-2 selectivity ratio, Trimoxamine hydrochloride serves as a precise reference standard for high-throughput screening (HTS) of cardiovascular therapeutics. It establishes a quantified baseline of alpha-1 antagonism while preventing confounding alpha-2 feedback loops in complex tissue assays [2].

Solid-State Formulation Development

Driven by its <0.5% moisture uptake at 80% RH, Trimoxamine hydrochloride is directly applicable to solid-state formulation studies, such as sustained-release matrix tablet development. Its non-hygroscopic nature prevents powder caking during automated dispensing and wet granulation processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TAAR5 signaling studies (negative control context)
Weak TAAR5 agonist activity
TAAR5-mediated response verification
Chiral separation method development
Defined racemic composition
Enantiomer separation protocol validation
Alpha-adrenergic SAR studies
3,4,5-trimethoxyphenyl pharmacophore
Receptor binding kinetics / signaling bias
Material traceability studies
USAN/WHO-DD/UNII identifiers
Chemical identity documentation review

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

301.1444713 Da

Monoisotopic Mass

301.1444713 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q92A0DDB6I

Wikipedia

Trimoxamine hydrochloride
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